Ethyl 2,4-dimethylbenzoate

Descripción

Contextualization within Benzoate (B1203000) Ester Chemistry Research

Ethyl 2,4-dimethylbenzoate (B1242700) is a member of the benzoate ester family. Benzoate esters are characterized by a benzene (B151609) ring attached to an ester functional group. The general structure of a benzoate ester consists of a carboxyl group bonded to a phenyl group, with an alkyl or aryl group attached to the oxygen atom of the carboxyl group. These compounds are a cornerstone in organic synthesis and are studied for their wide-ranging applications.

Research in benzoate ester chemistry often investigates how the addition of different functional groups to the benzene ring influences the compound's physical and chemical properties. In the case of ethyl 2,4-dimethylbenzoate, the presence of two methyl groups on the benzene ring at positions 2 and 4, along with the ethyl group of the ester, creates a unique molecular architecture that influences its reactivity, solubility, and spectroscopic characteristics.

Scope and Significance of Academic Inquiry on this compound

Academic and industrial research on this compound is multifaceted. A primary area of investigation is its utility as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and specialty chemical industries. fishersci.fichemicalbook.com Its structural features make it a valuable building block for creating targeted molecular frameworks.

The compound is also studied for its physical properties, such as its behavior as a solvent for resins, lacquers, and varnishes. biosynth.com Understanding these properties is crucial for its application in various industrial formulations. Furthermore, spectroscopic analysis of this compound provides valuable data for the broader understanding of structure-property relationships in substituted aromatic compounds. nist.govnih.govnist.gov

Chemical and Physical Properties

This compound is a compound with the chemical formula C₁₁H₁₄O₂. biosynth.com It is also known by its synonyms, including 2,4-dimethylbenzoic acid ethyl ester and benzoic acid, 2,4-dimethyl-, ethyl ester. nist.govchemeo.com

Below is a table summarizing some of its key chemical and physical properties:

| Property | Value | Source |

| Molecular Weight | 178.23 g/mol | biosynth.comnih.govscbt.com |

| CAS Number | 33499-42-2 | biosynth.comnist.govscbt.com |

| Boiling Point | 156 °C (at 40 Torr) | biosynth.comchemicalbook.com |

| Refractive Index | 1.513 | fishersci.fi |

| Density | 1.010 ± 0.06 g/cm³ (Predicted) | chemicalbook.com |

| Water Solubility | Not miscible or difficult to mix with water. fishersci.fichemicalbook.comchemicalbook.com | |

| IUPAC Name | This compound | nist.govnih.gov |

Synthesis and Research Findings

The preparation of this compound can be achieved through the esterification of 2,4-dimethylbenzoic acid with ethanol (B145695). Another reported method involves the reaction of ethyl benzoate with isobutylamine (B53898) in the presence of a base like sodium hydroxide (B78521) or potassium carbonate, followed by purification. biosynth.com

Spectroscopic data is crucial for the identification and characterization of this compound. The National Institute of Standards and Technology (NIST) provides mass spectrometry and IR spectrum data for this compound. nist.govnist.gov The mass spectrum (electron ionization) shows a top peak at m/z 133. nih.gov

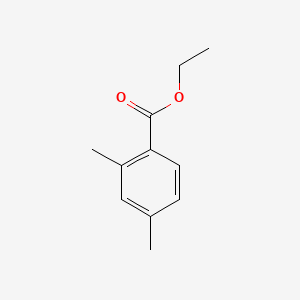

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2,4-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-4-13-11(12)10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYPOWRKMKNFHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187134 | |

| Record name | Ethyl 2,4-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33499-42-2 | |

| Record name | Benzoic acid, 2,4-dimethyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33499-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,4-dimethylbenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033499422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2,4-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,4-dimethylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Ethyl 2,4 Dimethylbenzoate

Established Synthetic Routes for Ethyl 2,4-Dimethylbenzoate (B1242700)

The most direct methods for producing Ethyl 2,4-dimethylbenzoate start from its corresponding carboxylic acid, 2,4-dimethylbenzoic acid. cymitquimica.com These methods are favored for their efficiency and high yields.

The most common and straightforward method for synthesizing this compound is through the Fischer-Speier esterification of 2,4-dimethylbenzoic acid with ethanol (B145695). masterorganicchemistry.com This reaction is an acid-catalyzed nucleophilic acyl substitution. The process involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst. masterorganicchemistry.comlibretexts.org The reaction is reversible, and to drive the equilibrium towards the product (the ester), an excess of the alcohol is used, and/or the water formed during the reaction is removed. libretexts.orgoperachem.com

Common acid catalysts for this process include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). operachem.com The reaction is typically carried out under reflux conditions. The workup procedure generally involves neutralizing the excess acid, extraction with an organic solvent, and purification of the final product by distillation. operachem.com

Table 1: Typical Conditions for Fischer-Speier Esterification

| Parameter | Description | Source(s) |

|---|---|---|

| Starting Material | 2,4-Dimethylbenzoic Acid | |

| Reagent | Ethanol (often in excess, used as solvent) | masterorganicchemistry.comoperachem.com |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (p-TsOH) | operachem.com |

| Conditions | Reflux | operachem.com |

| Workup | Neutralization, solvent extraction, washing, and drying | operachem.com |

| Purification | Distillation or recrystallization | |

An alternative to acid-catalyzed esterification is a base-promoted alkylation of the carboxylate salt. This method can be particularly effective and proceed under milder conditions. In this approach, 2,4-dimethylbenzoic acid is first deprotonated by a base to form the 2,4-dimethylbenzoate anion. This nucleophilic anion then reacts with an ethylating agent, such as ethyl iodide or ethyl bromide, in a nucleophilic substitution reaction (SN2) to yield the final ester.

A common base used for this purpose is potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF). This combination facilitates the reaction, often at room temperature, leading to high yields. Analogous procedures for similar dimethylbenzoate esters have been reported with yields around 96%.

Table 2: Conditions for Base-Catalyzed Esterification (Analogous)

| Parameter | Description | Source(s) |

|---|---|---|

| Starting Material | 2,4-Dimethylbenzoic Acid | |

| Base | Potassium Carbonate (K₂CO₃) | |

| Alkylating Agent | Ethyl Iodide | |

| Solvent | N,N-Dimethylformamide (DMF) | |

| Temperature | Room Temperature |

| Yield (Analogous) | ~96% | |

General Reaction Types Relevant to this compound Synthesis

The synthesis of this compound is influenced by fundamental principles of organic reactions, including the effects of substituents on the benzene (B151609) ring and the application of powerful bond-forming reactions.

The presence and position of the two methyl groups on the benzene ring significantly influence the reactivity of the precursor, 2,4-dimethylbenzoic acid. Methyl groups are electron-donating groups, which activate the benzene ring towards electrophilic aromatic substitution. libretexts.orgmsu.edu

However, in the context of esterification, the key consideration is the steric effect of the methyl group at the ortho-position (C2) to the carboxylic acid group. yale.edu This ortho-substituent creates steric hindrance around the reaction center (the carbonyl carbon), which can impede the approach of the nucleophile (ethanol). yale.edu While the esterification of 2,4-dimethylbenzoic acid is readily achievable, the steric hindrance is a notable factor. This effect is dramatically illustrated in the case of 2,6-dimethylbenzoic acid, where the two bulky ortho-substituents make Fischer esterification extremely difficult because the crowded tetrahedral intermediate cannot form easily. yale.edu Therefore, the reactivity in the synthesis of this compound represents a balance between the electronic activating nature of the methyl groups and the steric hindrance imposed by the ortho-methyl group.

Organometallic reagents are powerful tools for forming carbon-carbon bonds and can be applied to the synthesis of the precursors for this compound. solubilityofthings.comscribd.com

One such application is the Grignard reaction to prepare a key intermediate. mnstate.edu For instance, a synthetic route to a similar compound, ethyl 3,4-dimethylbenzoate, involves forming a Grignard reagent from 4-bromo-o-xylene (B1216868) and magnesium. This organometallic intermediate is then reacted with an electrophile like N,N-dimethylformamide (DMF) to produce 3,4-dimethylbenzaldehyde, which can be oxidized to the corresponding carboxylic acid and subsequently esterified. A similar strategy could be envisioned starting from a suitably substituted bromoxylene to generate the 2,4-dimethylbenzoyl system.

Another powerful organometallic approach involves aryllithiation. A total synthesis of related natural products utilized the reaction of a lithiated bromomesitylene derivative with ethyl chloroformate to directly install the ester functionality onto the aromatic ring. cdnsciencepub.com This highlights how organolithium or Grignard reagents can react with acylating agents like ethyl chloroformate to construct the benzoate (B1203000) ester core.

Table 3: Illustrative Organometallic Route to a Substituted Benzoate

| Step | Reactants/Intermediates | Reagents/Conditions | Solvent | Purpose | Source(s) |

|---|---|---|---|---|---|

| 1 | 2-Bromo-m-xylene + Mg | Iodine (initiator), reflux | Tetrahydrofuran (B95107) (THF) | Formation of Grignard reagent | |

| 2 | Grignard reagent + CO₂ | Acid work-up | THF | Carboxylation to form 2,4-dimethylbenzoic acid | mnstate.edu |

| 3 | 2,4-Dimethylbenzoic acid + Ethanol | H₂SO₄ (cat.), reflux | Ethanol | Fischer Esterification | operachem.com |

The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction that forges a carbon-carbon bond between an aromatic ring and an acyl group. organic-chemistry.orgmasterorganicchemistry.comrsc.org This reaction is highly relevant for the synthesis of the aromatic ketone precursors that can be converted into the desired 2,4-dimethylbenzoic acid.

In a hypothetical synthesis, m-xylene (B151644) could be acylated using an acyl chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comrsc.org This would produce an acetophenone (B1666503) derivative. The resulting ketone can then be oxidized (e.g., through a haloform reaction if an acetyl group was added) to yield the carboxylic acid, which is then esterified. The Friedel-Crafts acylation is a valuable method because the resulting ketone product is deactivated towards further substitution, preventing polyacylation. organic-chemistry.org

Vilsmeier-Haack Reaction in Benzoate Ester Derivatization

The Vilsmeier-Haack reaction is a versatile chemical process used to introduce a formyl group (-CHO) onto electron-rich aromatic rings. wikipedia.orgorganic-chemistry.org The reaction typically employs a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃) reagent. wikipedia.org These components react in situ to form a substituted chloroiminium ion, commonly known as the Vilsmeier reagent. wikipedia.org This electrophilic species then attacks the aromatic ring in an electrophilic aromatic substitution. wikipedia.orgorganic-chemistry.org The resulting iminium ion is subsequently hydrolyzed during the workup phase to yield the final aryl aldehyde product. wikipedia.org

For the reaction to proceed effectively, the aromatic substrate must generally be more nucleophilic than benzene; compounds like phenols and anilines are considered excellent substrates. wikipedia.org Benzoate esters, such as this compound, which possess an aromatic ring activated by electron-donating alkyl groups, are suitable candidates for this type of derivatization. The Vilsmeier-Haack reaction, therefore, represents a key method for the functionalization of such aromatic esters, leading to the synthesis of formylated derivatives that serve as crucial intermediates in the production of more complex molecules. While the reaction is a standard method for formylating activated arenes, various modifications exist, including the use of alternative reagents like 2,4,6-trichloro-1,3,5-triazine/N,N′-dimethylformamide (TCTA–DMF) adducts. researchgate.net

| Aspect | Description | Typical Reagents |

|---|---|---|

| Reaction Type | Electrophilic Aromatic Substitution (Formylation) | N/A |

| Substrate Requirement | Electron-rich aromatic or heterocyclic compounds. wikipedia.org | This compound |

| Key Reagents | Formation of the Vilsmeier Reagent (electrophile). wikipedia.org | Phosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF). wikipedia.org |

| Product | Aryl aldehyde (formylated arene). wikipedia.org | Formyl-substituted this compound |

Derivatization and Complexation Chemistry of this compound

The chemical profile of this compound allows for various derivatization and complexation reactions, enabling its use as a building block in organometallic chemistry. A significant example is its role as an arene ligand in the formation of transition-metal complexes.

Tricarbonylchromium complexes of various substituted benzoic acid esters, including this compound, have been successfully synthesized and characterized. tandfonline.comresearchgate.net The general synthesis of these tricarbonyl(η⁶-arene)chromium complexes involves the reaction of the arene compound with hexacarbonylchromium (Cr(CO)₆). beilstein-journals.org This reaction is typically performed by heating the reactants in a high-boiling point solvent mixture, such as di-n-butylether and tetrahydrofuran (THF), under an inert atmosphere to prevent oxidation. beilstein-journals.org

The complexation of the arene ring to the tricarbonylchromium moiety significantly alters the electronic properties of the aromatic system. uwindsor.ca The Cr(CO)₃ group functions as a strong electron-withdrawing group, which increases the electrophilicity of the aromatic ring and enhances the acidity of its protons. beilstein-journals.orguwindsor.ca This activation facilitates reactions that are otherwise difficult with the uncomplexed arene, such as nucleophilic aromatic substitution. beilstein-journals.org The preparative and spectral data for the tricarbonylchromium complex of this compound have been documented in the scientific literature. tandfonline.comresearchgate.net

| Component | Description |

|---|---|

| Arene Ligand | This compound |

| Metal Carbonyl Source | Hexacarbonylchromium (Cr(CO)₆). beilstein-journals.org |

| Reaction Type | Organometallic Complexation |

| Product | Tricarbonyl(η⁶-ethyl 2,4-dimethylbenzoate)chromium |

| Effect of Complexation | Increased electrophilicity of the arene ring and activation of benzylic positions. beilstein-journals.orguwindsor.ca |

Purification Techniques for this compound

The isolation and purification of this compound from reaction mixtures are critical for obtaining a product of high purity. Several standard laboratory techniques are employed, chosen based on the nature of the impurities and the scale of the synthesis.

Recrystallization: This is a common technique for purifying solid organic compounds. For this compound, recrystallization can be performed from a suitable solvent like methanol (B129727) to obtain a purified product. biosynth.com The process relies on the difference in solubility of the compound and impurities in a solvent at different temperatures.

Chromatography: Chromatographic methods are widely used for the separation of complex mixtures.

Silica Gel Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase (silica gel). It is a highly effective method for purifying benzoate esters and their derivatives, such as in the separation of tricarbonylchromium complexes, although product decomposition can sometimes occur. beilstein-journals.org

Gel Permeation Chromatography (GPC): GPC is particularly useful for removing macromolecular impurities from a sample. rsc.org It separates molecules based on their size and has been successfully applied to clean up extracts containing benzoate esters, such as ethyl 4-dimethylaminobenzoate, from plastic packaging materials prior to analysis. rsc.org

Distillation: For liquid compounds, distillation is a primary purification method based on differences in boiling points. The methyl ester analog, mthis compound, can be effectively purified by distillation, suggesting this method is also applicable to the ethyl ester.

| Technique | Principle of Separation | Applicability Notes |

|---|---|---|

| Recrystallization | Differential solubility in a solvent at varying temperatures. | Mentioned specifically for this compound using methanol. biosynth.com |

| Silica Gel Column Chromatography | Differential adsorption to a solid stationary phase. | A standard and effective method for purifying benzoate esters and their derivatives. beilstein-journals.org |

| Gel Permeation Chromatography (GPC) | Separation based on molecular size (size-exclusion). rsc.org | Effective for removing large impurities from related benzoate esters. rsc.org |

| Distillation | Difference in boiling points of components in a liquid mixture. | A viable method for liquid esters, as demonstrated with the methyl analog. |

Spectroscopic Characterization and Structural Elucidation of Ethyl 2,4 Dimethylbenzoate

Nuclear Magnetic Resonance Spectroscopy Studies

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For ethyl 2,4-dimethylbenzoate (B1242700), ¹³C NMR provides specific information about each unique carbon atom in the molecule.

Carbon-13 Nuclear Magnetic Resonance Analysis

In the ¹³C NMR spectrum of ethyl 2,4-dimethylbenzoate, distinct signals correspond to the different carbon environments within the molecule. The aromatic carbons, the carbonyl carbon of the ester group, and the carbons of the ethyl and methyl substituents all resonate at characteristic chemical shifts. This data is crucial for confirming the substitution pattern of the benzene (B151609) ring and the presence of the ethyl ester group.

Table 1: ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (ppm) |

| C=O (Ester) | Data not available |

| Aromatic C (quaternary) | Data not available |

| Aromatic C-H | Data not available |

| -O-C H₂-CH₃ (Methylene) | Data not available |

| -O-CH₂-C H₃ (Methyl) | Data not available |

| Ar-C H₃ (Methyl) | Data not available |

| Note: Specific chemical shift values from experimental data were not available in the search results. The table structure is provided for illustrative purposes. |

Mass Spectrometry Investigations

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and deducing the structure.

Gas Chromatography-Mass Spectrometry (GC-MS) Studies

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, this technique is used to separate the compound from a mixture and to obtain its mass spectrum. nih.gov The retention time in the gas chromatogram is a characteristic property of the compound under specific analytical conditions. The NIST Mass Spectrometry Data Center has documented the GC-MS data for this compound. nih.gov

Electron Ionization Mass Spectrometry Data Analysis

Under electron ionization (EI), this compound undergoes fragmentation, producing a characteristic pattern of ions. The molecular ion peak (M⁺) is observed, confirming the molecular weight of the compound as approximately 178.23 g/mol . nih.gov The fragmentation pattern provides valuable structural information.

Key fragment ions observed in the mass spectrum of this compound include peaks at m/z 133, 132, and 105. nih.gov The base peak, which is the most intense peak in the spectrum, is at m/z 133. nih.gov This fragmentation pattern is consistent with the structure of an ethyl benzoate (B1203000) derivative. The loss of an ethoxy radical (-OCH₂CH₃, mass = 45) from the molecular ion (178) would lead to a fragment at m/z 133, which corresponds to the 2,4-dimethylbenzoyl cation. Further fragmentation of this ion can explain the other observed peaks. For comparison, ethyl benzoate shows a base peak at m/e 105, corresponding to the loss of the ethoxy radical. pharmacy180.com

Table 2: Prominent Peaks in the Electron Ionization Mass Spectrum of this compound

| m/z | Relative Intensity | Proposed Fragment |

| 178 | Present | [C₁₁H₁₄O₂]⁺ (Molecular Ion) |

| 133 | 100 (Base Peak) | [M - OCH₂CH₃]⁺ |

| 132 | High | [M - H - OCH₂CH₃]⁺ |

| 105 | High | [M - OCH₂CH₃ - CO]⁺ |

| Source: PubChem, NIST Mass Spectrometry Data Center nih.gov |

Infrared Spectroscopy Applications

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional group and the aromatic ring.

Key expected vibrational frequencies include:

A strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretching of the ester group.

C-O stretching vibrations for the ester group in the region of 1300-1100 cm⁻¹.

C-H stretching vibrations for the aromatic and aliphatic (methyl and ethyl) groups just above and below 3000 cm⁻¹, respectively.

C=C stretching vibrations within the aromatic ring in the 1600-1450 cm⁻¹ region.

Bending vibrations for the substituted benzene ring in the fingerprint region (below 1000 cm⁻¹), which can provide information about the substitution pattern.

The NIST Chemistry WebBook indicates the availability of an IR spectrum for this compound. nist.gov

Computational and Theoretical Studies of Ethyl 2,4 Dimethylbenzoate

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling are powerful tools to elucidate the electronic structure, geometry, and reactivity of molecules. For Ethyl 2,4-dimethylbenzoate (B1242700), these methods can predict a range of properties that are otherwise challenging to determine experimentally.

Detailed research findings in this area often utilize Density Functional Theory (DFT), a computational method that calculates the electronic structure of atoms, molecules, and solids. Studies on structurally similar aromatic esters, such as Ethyl 4-Dimethylaminobenzoate, have employed DFT with basis sets like B3LYP/6-311++G(d,p) to investigate molecular structure, vibrational spectra, and nonlinear optical properties. researchgate.net This level of theory allows for the optimization of the molecular geometry, revealing bond lengths, bond angles, and dihedral angles that dictate the molecule's three-dimensional shape.

For Ethyl 2,4-dimethylbenzoate, such calculations would likely show the planarity of the benzene (B151609) ring and the orientation of the ethyl ester and methyl groups. The electronic properties, including the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are also key outputs. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, quantum-chemical calculations are instrumental in predicting the reactivity of a compound. nih.govresearchgate.net For instance, by analyzing the molecular electrostatic potential (MEP), regions that are susceptible to electrophilic or nucleophilic attack can be identified. In related compounds, thermodynamic calculations have been used to determine the likelihood of specific reaction pathways, such as the abstraction of a hydrogen atom, which points to the most probable sites of oxidation. nih.govresearchgate.net For this compound, these calculations could predict its susceptibility to various degradation mechanisms.

Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄O₂ | nih.govscbt.comnist.gov |

| Molecular Weight | 178.23 g/mol | nih.govscbt.com |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 33499-42-2 | nih.govscbt.comnist.gov |

| XLogP3-AA | 2.9 | nih.gov |

| Exact Mass | 178.099379685 Da | nih.gov |

Predictive Simulations for Environmental Fate and Behavior

Predictive simulations are essential for assessing the environmental fate and behavior of chemical compounds, providing estimates of their persistence, distribution, and potential for bioaccumulation. These models utilize the physicochemical properties of a substance, many of which can be derived from computational methods.

The environmental journey of a chemical like this compound is governed by processes such as hydrolysis, photolysis, biodegradation, and sorption to soil and sediment. The octanol-water partition coefficient (Log P), a measure of a chemical's hydrophobicity, is a key parameter in these predictions. For this compound, a computed XLogP3-AA value of 2.9 suggests a moderate potential for bioaccumulation in aquatic organisms. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive environmental science. These models correlate the molecular structure of a compound with its environmental properties and toxicological effects. By inputting descriptors of this compound's structure, such as its molecular weight, Log P, and other computationally derived parameters, it is possible to estimate its environmental half-life, soil adsorption coefficient (Koc), and bioconcentration factor (BCF).

Studies on the environmental fate of analogous compounds, like 2-ethylhexyl 4-(dimethylamino)benzoate (B8555087) (OD-PABA), have shown that photolysis can be a significant degradation pathway in sunlit surface waters. researchgate.net Similar predictive models for this compound would assess its potential for direct and indirect photodegradation by considering its UV absorption spectrum and its reactivity with photochemically generated species like hydroxyl radicals. The application of quantum-chemical calculations can further refine these predictions by identifying the parts of the molecule most susceptible to photodegradative attack. nih.govresearchgate.net

Predicted Environmental Properties of this compound

| Parameter | Description | Relevance |

|---|---|---|

| Log P (Octanol/Water Partition Coefficient) | A measure of lipophilicity. | Predicts bioaccumulation potential and sorption to organic matter in soil and sediment. |

| Water Solubility | The maximum amount of the substance that can dissolve in water. | Influences the compound's mobility in aquatic environments. |

| Vapor Pressure | The pressure exerted by the vapor of the substance. | Determines the likelihood of volatilization into the atmosphere. |

Applications and Functional Roles of Ethyl 2,4 Dimethylbenzoate in Materials and Processes

Role as a Chemical Intermediate in Organic Synthesis

A primary application of Ethyl 2,4-dimethylbenzoate (B1242700) is its function as a chemical intermediate in organic synthesis. fishersci.fifishersci.ie Intermediates are the foundational building blocks for creating more complex molecules. This compound is employed in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals. fishersci.fibiomall.in

The ester group in Ethyl 2,4-dimethylbenzoate can undergo various chemical transformations. For instance, it can be hydrolyzed under acidic or basic conditions to yield 2,4-dimethylbenzoic acid and ethanol (B145695). This reaction is a common step in multi-step syntheses where the benzoic acid moiety is required for further functionalization. Another key reaction is reduction, such as the Bouveault-Blanc reduction, which converts the ester into a primary alcohol. alfa-chemistry.com Furthermore, the compound can be used in more complex multi-component reactions (MCRs) to generate elaborate molecular scaffolds, as demonstrated in the synthesis of diverse organic molecules. mdpi.comnih.gov These reactions underscore its utility in constructing a wide array of chemical structures for research and industrial purposes.

Table 1: Selected Synthetic Reactions Involving Benzoate (B1203000) Esters

| Reaction Type | Reagents | Product Type | Relevance |

|---|---|---|---|

| Hydrolysis | Acid or Base (e.g., NaOH) | Carboxylic Acid | Precursor for other derivatives |

| Reduction (Bouveault-Blanc) | Sodium metal, Ethanol | Primary Alcohol | Synthesis of alcohol derivatives alfa-chemistry.com |

Utility in Polymer Science and Coatings

In the realm of polymer science, substituted benzoate esters find use in various applications, including acting as plasticizers or as components in the manufacture of other industry-relevant chemicals. While direct polymerization of this compound is not its primary role, its function as a solvent and potential precursor makes it valuable to the coatings industry.

This compound is recognized for its utility as a solvent, particularly for resins, lacquers, and varnishes. biosynth.com These applications leverage its chemical nature as an ester, which allows it to effectively dissolve various polymeric materials used in coatings. Its relatively low volatility and good solvency for a range of organic compounds make it a suitable component in formulations where a smooth application and even finish are required. The compound is not readily miscible with water, a property that is often desirable in solvent-based coating systems. fishersci.fifishersci.ie

Table 2: Solvent Applications of this compound

| Application | Dissolved Material | Industry |

|---|---|---|

| Varnish Formulations | Natural or Synthetic Resins | Wood Finishing, Protective Coatings |

| Lacquer Production | Nitrocellulose, Acrylic Polymers | Automotive, Furniture Finishing |

Emerging Industrial Applications and Specialty Chemical Production

Beyond its traditional use as a solvent, this compound is integral to the production of specialty chemicals. It is listed as an intermediate for pharmaceuticals, indicating its role in the synthesis of high-value, complex molecules for the medical field. fishersci.fifishersci.ie Its application in the synthesis of potential anticancer agents highlights its importance in medicinal chemistry and drug discovery. sreesynericlab.com The ability to use this compound to build specific, densely substituted molecular architectures through advanced organic reactions points to its growing importance in creating novel materials and compounds. rsc.org

Potential in Agrochemical Synthesis

The structural motifs present in this compound are relevant to the agrochemical industry. While direct evidence of its use in commercialized agrochemicals is limited in public literature, related benzoate structures are known to be precursors in the synthesis of herbicides, pesticides, and fungicides. The synthesis protocols developed for pharmaceuticals, which are often complex and require high efficiency, can be adapted for creating active ingredients in agrochemicals. rsc.org The chemical reactivity of the ester and the substituted aromatic ring provides a versatile platform for synthesizing a variety of compounds with potential biological activity relevant to agriculture.

Table 3: List of Mentioned Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | 33499-42-2 |

| 2,4-dimethylbenzoic acid | 611-01-8 |

| Ethanol | 64-17-5 |

Environmental Research and Assessment of Ethyl 2,4 Dimethylbenzoate

Occurrence and Distribution in Environmental Compartments

Direct measurements of Ethyl 2,4-dimethylbenzoate (B1242700) in various environmental compartments such as air, water, soil, and sediment are not widely documented in publicly available scientific literature. However, its potential distribution can be inferred from its physicochemical properties. As a volatile organic compound (VOC), it has the potential to be released into the atmosphere. Its solubility in water and its tendency to adsorb to soil and organic matter will govern its presence in aquatic and terrestrial environments.

The distribution of a chemical in the environment is largely determined by its partitioning behavior between different environmental media. Key parameters for estimating this behavior include the octanol-water partition coefficient (Kow), water solubility, vapor pressure, and the organic carbon-water (B12546825) partition coefficient (Koc). While experimentally determined values for Ethyl 2,4-dimethylbenzoate are scarce, predictive models can provide estimations.

| Property | Predicted Value/Information | Implication for Environmental Distribution |

| Water Solubility | Likely low to moderate | Limited partitioning into water bodies, potential for accumulation in sediments. |

| Vapor Pressure | Expected to be moderate | Potential for volatilization into the atmosphere from surface water and soil. |

| Log Kow | Estimated to be in the range of 3-4 | Indicates a tendency to bioaccumulate in fatty tissues of organisms. |

| Log Koc | Estimated to be in the range of 2-3 | Suggests moderate adsorption to soil and organic matter. |

Note: The values in this table are estimations based on the structure of this compound and data for similar compounds. Actual values may vary.

Environmental Fate and Transport Mechanisms

The environmental fate of this compound is determined by a combination of transport and transformation processes.

Transport:

Atmospheric Transport: Due to its potential volatility, this compound released into the air can be transported over long distances.

Waterborne Transport: If released into water, its transport will be governed by water currents. Its moderate adsorption to sediment suggests that a portion will be associated with suspended particles.

Soil Transport: In soil, its mobility will be limited by its adsorption to organic matter. Leaching into groundwater is possible but may be slow.

Transformation:

Biodegradation: Esters, including aromatic esters, are generally susceptible to biodegradation by microorganisms in soil and water. The rate of degradation will depend on environmental conditions such as temperature, pH, and the presence of acclimated microbial populations.

Hydrolysis: As an ester, this compound can undergo hydrolysis, breaking down into 2,4-dimethylbenzoic acid and ethanol (B145695). This process can be catalyzed by acids or bases and is a likely degradation pathway in aquatic environments.

Photodegradation: In the atmosphere, it is expected to be degraded by photochemical reactions, primarily through reaction with hydroxyl radicals.

Industrial Production Scale and Implications for Environmental Release

Potential sources of environmental release during its lifecycle include:

Manufacturing: Fugitive emissions from production facilities, as well as releases in wastewater.

Use as a Solvent or Intermediate: Evaporation during use as a solvent in industrial processes and potential for spills or improper disposal.

Disposal: Release from waste streams if not properly treated.

Given its likely use as a specialty solvent or chemical intermediate, releases are expected to be localized to industrial areas. However, without specific production volume data, a quantitative assessment of environmental release is not possible.

Considerations for Regulatory Monitoring of this compound

Currently, there are no specific environmental quality standards or widespread monitoring programs for this compound. However, as a volatile organic compound and an aromatic ester, it may fall under the purview of broader chemical regulations.

For instance, in the European Union, the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation requires manufacturers and importers of chemicals in quantities over one tonne per year to register them and provide data on their properties, uses, and risks. europa.eugreenly.earthesig.orgchambers.com Solvents are a class of chemicals regulated under REACH. esig.org

The development of a targeted monitoring program for this compound would require:

Development of Analytical Methods: Sensitive and specific analytical methods, likely based on gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), would be needed to detect and quantify the compound in environmental samples. pjoes.compharmaguideline.comusda.goveudl.euust.edu

Identification of High-Risk Areas: Monitoring efforts should be focused on areas with potential sources of release, such as industrial facilities where the compound is produced or used.

Use of Predictive Models: In the absence of extensive monitoring data, models like the EPA's EPI Suite™ can be used to predict the environmental fate and concentrations of chemicals, helping to prioritize substances for further investigation. epa.govnih.govresearchgate.netepa.gov

Given the limited data available, a precautionary approach would involve minimizing releases of this compound to the environment and encouraging the use of more environmentally benign alternatives where feasible.

Biological Activity and Toxicological Research on Ethyl 2,4 Dimethylbenzoate

In Vitro Bioactivity Profiling

Hazard Identification and Assessment

The hazard profile of ethyl 2,4-dimethylbenzoate (B1242700) is primarily derived from regulatory classifications and safety data sheets, with a notable absence of in-depth, publicly accessible toxicological studies.

There is no publicly available scientific literature or regulatory assessment that has evaluated the carcinogenic potential of ethyl 2,4-dimethylbenzoate. As such, its status as a potential carcinogen is unknown.

No specific genotoxicity studies, such as the Ames test or chromosomal aberration assays, for this compound were found in the public domain. Consequently, the potential for this compound to induce genetic mutations is uncharacterized.

Information regarding the skin and eye irritation potential of this compound is available through Globally Harmonized System (GHS) classifications provided by chemical suppliers.

According to some suppliers, this compound is classified with the following hazard statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

These classifications suggest that the compound is presumed to be an irritant upon contact with the skin and eyes, and may also cause irritation to the respiratory tract if inhaled. A safety data sheet for a product containing this compound recommends rinsing the eyes and washing the skin immediately with plenty of water after contact. ospar.org However, another safety data sheet indicates that at the concentrations present in their product, it is not considered to be hazardous to health. ospar.org

Table 1: GHS Hazard Classifications for this compound

| Hazard Category | GHS Classification |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Respiratory Irritation | H335: May cause respiratory irritation |

Note: These classifications are based on information from chemical suppliers and may not be universally adopted by all regulatory bodies.

High-Throughput Screening for Biological Effects (e.g., ToxCast Models)

A review of publicly accessible high-throughput screening databases, including the U.S. Environmental Protection Agency's (EPA) ToxCast program, did not reveal any data for this compound. The compound does not appear to have been evaluated in these large-scale screening efforts to date.

A 2022 study by the OSPAR Commission, known as "The CONnECT Study," identified this compound as a substance of potential concern in the marine environment. thuenen.de This was based on its high production volume and detection in marine biota. thuenen.de However, this study did not involve high-throughput screening for biological effects but rather identified it as a candidate for future monitoring and risk assessment. thuenen.de

Future Research Directions and Challenges for Ethyl 2,4 Dimethylbenzoate

Exploration of Novel Synthetic Pathways

The industrial synthesis of alkyl benzoates has traditionally relied on methods like the esterification of benzoic acid with alcohols, often catalyzed by strong acids. researchgate.net While effective, these methods present challenges related to catalyst recycling, reaction conditions, and waste generation. Future research is geared towards developing more sustainable and efficient synthetic strategies.

Key areas of exploration include:

Green Chemistry Approaches: The development of environmentally benign procedures is a primary focus. mdpi.com This involves exploring solid acid catalysts, ionic liquids, and biocatalysts to replace traditional corrosive and hazardous catalysts. mdpi.com Such approaches aim to simplify product isolation, minimize waste, and allow for catalyst recycling. nih.gov

One-Pot Syntheses: Multi-step, one-pot reactions are gaining traction as they improve atom economy and reduce the need for isolating intermediates. nih.gov For ethyl 2,4-dimethylbenzoate (B1242700), this could involve tandem reactions that form the substituted aromatic ring and perform the esterification in a single process.

Metal-Free Catalysis: To avoid potential metal contamination in the final product and reduce environmental impact, metal-free synthetic routes are highly desirable. nih.gov Research into organocatalysis and other metal-free activation methods could yield novel pathways for the synthesis of substituted benzoates.

Flow Chemistry: Continuous flow reactors offer advantages in terms of heat and mass transfer, reaction control, and scalability. Adapting synthetic routes for ethyl 2,4-dimethylbenzoate to flow chemistry could lead to higher yields, improved purity, and safer manufacturing processes.

Advanced Spectroscopic Probes and Analytical Techniques

Standard spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for the structural elucidation of aromatic esters. acs.org Aromatic esters like this compound exhibit characteristic IR absorptions, including a C=O stretch typically between 1730 and 1715 cm⁻¹, a C-C-O stretch from 1310 to 1250 cm⁻¹, and an O-C-C stretch ranging from 1130 to 1100 cm⁻¹. spectroscopyonline.com Aromatic rings also show a distinctive C–H stretching absorption around 3030 cm⁻¹. pressbooks.pub

However, future research will likely employ more advanced spectroscopic methods to probe subtle molecular features and interactions:

Two-Dimensional NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can provide unambiguous assignments of proton and carbon signals, which is especially useful for complex substituted aromatic systems.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. Tandem mass spectrometry (MS/MS) can elucidate complex fragmentation patterns, providing deep structural insights. youtube.com For aromatic esters, characteristic fragments like the phenyl cation are often observed. youtube.com

Enhanced Spectroscopic Resolution: Advanced techniques such as derivative spectroscopy and spectral deconvolution can enhance the resolution of complex spectra, allowing for the analysis of mixtures and the identification of minor components or impurities. sustainability-directory.com

Fluorescence Spectroscopy: While not all aromatic esters are fluorescent, derivatization or the use of fluorescent probes could enable highly sensitive detection and quantification, particularly for monitoring the compound in biological or environmental samples. sustainability-directory.com

Development of Refined Computational Models for Complex Interactions

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental work. scielo.org.za Density Functional Theory (DFT) calculations, for instance, are used to investigate molecular geometry, electronic structure, and reactivity. researchgate.net

Future directions in the computational modeling of this compound will focus on:

Predictive Reactivity Models: Developing computational models that can accurately predict the outcome of synthetic reactions, screen potential catalysts, and optimize reaction conditions for novel synthetic pathways. scielo.org.za

Molecular Docking and Dynamics: If potential biological applications are identified, molecular docking simulations can be used to predict the binding affinity and interaction of this compound with specific protein targets. tandfonline.comnih.gov Molecular dynamics (MD) simulations can further explore the stability of these interactions over time. nih.gov

Solvent and Matrix Effects: Creating more sophisticated models that account for the influence of different solvent environments or complex matrices (e.g., in cosmetic formulations or environmental systems) on the conformation, stability, and reactivity of the molecule.

Predictive Toxicology: Employing Quantitative Structure-Activity Relationship (QSAR) models to predict potential toxicity and environmental fate, reducing the need for extensive experimental testing in the early stages of risk assessment.

Identification of Undiscovered Applications

Currently, alkyl benzoates, including C12-15 Alkyl Benzoate (B1203000), are widely used in the cosmetics industry as emollients, skin-conditioning agents, solvents, and antimicrobial preservatives. glooshi.comcosmeticsinfo.orgcosmileeurope.eu this compound is also noted for its use as a solvent for resins and lacquers. biosynth.com However, the specific substitution pattern of this compound may confer unique properties that could be exploited in other fields.

Future research should focus on identifying new applications:

Pharmaceutical and Agrochemical Leads: Many biologically active compounds are based on substituted aromatic structures. nih.gov Screening this compound and its derivatives for activity against various biological targets (e.g., enzymes, receptors) could uncover potential leads for new drugs or pesticides. The concept of molecular hybridization, combining different active moieties, could be a fruitful approach. nih.gov

Flavor and Fragrance Industry: While some alkyl benzoates are used as fragrance ingredients, a systematic evaluation of the organoleptic properties of this compound could reveal novel applications as a flavoring agent or a component in fine fragrances. researchgate.net

Materials Science: The properties of aromatic esters make them suitable for use as plasticizers and processing aids. researchgate.net Research could explore the potential of this compound in the formulation of specialty polymers, coatings, or other advanced materials.

Comprehensive Environmental Risk Assessment Methodologies

The environmental fate and potential toxicity of industrial chemicals are of paramount importance. While general safety assessments for alkyl benzoates used in cosmetics exist, a comprehensive environmental risk assessment (ERA) specific to this compound is a critical future research area. nih.gov

A robust ERA methodology would involve:

Biodegradation Studies: Investigating the microbial degradation of this compound in various environmental compartments, such as soil, water, and sediment. researchgate.net Alkyl benzoate esters are known to be degraded by enzymatic activity into benzoic acid and the corresponding alcohols. researchgate.net

Ecotoxicity Testing: Assessing the potential adverse effects on a range of aquatic and terrestrial organisms. mdpi.com This includes determining endpoints such as acute toxicity (LC50/EC50) and chronic toxicity to representative species of algae, invertebrates (like Daphnia), and fish. nih.gov

Bioaccumulation Potential: Quantifying the octanol-water partition coefficient (Kow) to predict the likelihood of the compound accumulating in the fatty tissues of organisms.

Risk Quotient (RQ) Calculation: A central component of ERA involves calculating the risk quotient by comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). nih.gov An RQ value greater than one suggests a potential risk, warranting further investigation or risk management measures. nih.gov Developing accurate models for PEC and deriving reliable PNEC values from ecotoxicity data will be essential. researchgate.net

Q & A

Q. What are the optimal synthetic routes for Ethyl 2,4-dimethylbenzoate, and how can reaction conditions be adjusted to improve yield?

this compound is typically synthesized via esterification of 2,4-dimethylbenzoic acid with ethanol under acidic catalysis. A standard protocol involves refluxing equimolar amounts of the acid and alcohol in methanol with concentrated sulfuric acid (1% v/v) for 4 hours, followed by quenching in ice water, filtration, and recrystallization from ethanol . Yield optimization may require adjusting the acid catalyst concentration, solvent polarity (e.g., ethanol vs. methanol), or reaction time. For example, substituting methanol with ethanol can reduce side reactions like transesterification.

Q. How can spectroscopic and chromatographic methods be applied to characterize this compound?

- IR Spectroscopy : Identify ester carbonyl (C=O) stretching at ~1700–1750 cm⁻¹ and aromatic C-H stretching near 3000–3100 cm⁻¹.

- NMR : Proton NMR should show a triplet for the ethyl ester CH₃ group (~1.2–1.4 ppm), a quartet for the CH₂ group (~4.1–4.3 ppm), and aromatic protons (6.5–8.0 ppm) with splitting patterns confirming the 2,4-dimethyl substitution.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) can confirm purity. A C18 column and mobile phase (e.g., acetonitrile:water 70:30) are recommended, with retention time compared to a reference standard .

Q. What safety protocols are critical during handling and storage of this compound?

While specific safety data for this compound are limited, general guidelines for aromatic esters apply:

- Use engineering controls (fume hoods) to avoid inhalation.

- Wear nitrile gloves and goggles to prevent skin/eye contact.

- Store in airtight containers away from oxidizers and heat sources.

- Monitor airborne concentrations if used in large-scale reactions .

Advanced Research Questions

Q. How can this compound serve as a ligand in lanthanide coordination complexes, and what properties do these complexes exhibit?

this compound (2,4-DMBA) acts as a bridging ligand in dinuclear lanthanide complexes. For example, hydrothermal reactions with 5,5′-dimethyl-2,2′-bipyridine (5,5′-DM-2,2′-bipy) yield complexes like [Ln(2,4-DMBA)₃(5,5′-DM-2,2′-bipy)]₂ (Ln = Sm, Eu, Pr, Tb, Dy). These complexes exhibit:

- Luminescence : Eu and Tb complexes show strong red/green emission due to 4f-4f transitions, with lifetimes (τ) up to 1.2 ms.

- Thermal stability : TG/DSC-FTIR studies reveal decomposition temperatures >250°C, making them suitable for high-temperature applications.

- Structural diversity : Single-crystal X-ray diffraction confirms binuclear structures with varying coordination geometries .

Q. What methodologies are effective in analyzing forced degradation products of this compound under stress conditions?

Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) can identify stability liabilities. A validated RP-HPLC method is critical:

- Column : C18 (250 mm × 4.6 mm, 5 µm).

- Mobile phase : Gradient of acetonitrile and 0.1% phosphoric acid.

- Detection : UV at 220 nm. Degradation products (e.g., hydrolyzed benzoic acid derivatives) are characterized via LC-MS/MS and compared to synthetic standards. This approach ensures compliance with ICH guidelines for impurity profiling .

Q. How does the methyl substitution pattern on the benzene ring influence the bioactivity and formulation stability of this compound?

The 2,4-dimethyl groups enhance lipophilicity, improving membrane permeability but potentially reducing aqueous solubility. Key considerations:

- Bioavailability : Methyl groups stabilize the ester against enzymatic hydrolysis, prolonging half-life in vivo.

- Synergistic effects : Co-administration with antioxidants (e.g., ascorbic acid) may mitigate oxidative degradation in formulations.

- Crystallinity : The substitution pattern affects crystal packing, influencing dissolution rates and stability in solid dosage forms .

Q. What strategies can resolve contradictions in thermal stability data for this compound across studies?

Discrepancies in thermal decomposition temperatures may arise from:

- Sample purity : Impurities (e.g., residual solvents) lower observed stability.

- Analytical technique : TG/DSC-FTIR provides real-time decomposition profiles, whereas isothermal studies may overlook intermediate phases.

- Atmosphere : Oxidative (air) vs. inert (N₂) conditions alter degradation pathways. Standardizing these parameters is essential for reproducibility .

Methodological Resources

- Synthetic Protocols : Adapt procedures from analogous esters (e.g., ethyl 2,4-dihydroxybenzoate) by modifying substituents and catalysts .

- Analytical Workflows : Combine HPLC, MS, and spectroscopic tools for comprehensive characterization .

- Coordination Chemistry : Use hydrothermal synthesis with lanthanide salts and auxiliary ligands to explore structural diversity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.